Product packaging for Cytidine-15N3(Cat. No.:)

Cytidine-15N3

Cat. No.: B12395270
M. Wt: 246.20 g/mol
InChI Key: UHDGCWIWMRVCDJ-QKMQQQAESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

The Role of Nitrogen-15 (B135050) Labeling in Biomolecular Investigations

Nitrogen is a fundamental component of essential biomolecules, including amino acids, proteins, and nucleic acids (DNA and RNA). aiinmr.comnih.gov Nitrogen-15 (¹⁵N) is a stable isotope that serves as a powerful tool for investigating the structure, function, and metabolism of these nitrogen-containing compounds. alfa-chemistry.com

The primary advantage of ¹⁵N for biomolecular investigations lies in its utility in NMR spectroscopy. wikipedia.org The most abundant nitrogen isotope, ¹⁴N, has a nuclear spin of 1, which gives it a quadrupole moment that results in broad and difficult-to-interpret NMR signals. wikipedia.org In contrast, ¹⁵N has a nuclear spin of ½, similar to protons (¹H) and ¹³C, which results in sharp, high-resolution NMR signals. wikipedia.org This property makes ¹⁵N labeling essential for detailed structural and dynamic studies of proteins and nucleic acids. alfa-chemistry.com

In structural biology, proteins or nucleic acids can be uniformly labeled by providing ¹⁵N as the sole nitrogen source in the growth media. alfa-chemistry.comwikipedia.org This allows for the use of advanced multi-dimensional NMR experiments (e.g., ¹H-¹⁵N HSQC) to determine the three-dimensional structures of these macromolecules and to study their interactions with other molecules, such as ligands or other proteins. alfa-chemistry.comresearchgate.net

Furthermore, ¹⁵N labeling is invaluable for metabolic studies. alfa-chemistry.com By supplying ¹⁵N-labeled precursors like amino acids or nucleotides, researchers can trace the flow of nitrogen through metabolic networks, elucidating biosynthetic pathways and quantifying the rates of protein and nucleic acid synthesis. alfa-chemistry.comnih.gov This approach has been widely used in fields ranging from microbiology to human physiology to understand how organisms assimilate and utilize nitrogen. nih.gov

Scope of Cytidine-15N3 in Advanced Academic Research

Cytidine (B196190) is a pyrimidine (B1678525) nucleoside composed of a cytosine base attached to a ribose sugar. isotope.com It is a fundamental building block of Ribonucleic acid (RNA). isotope.com The compound "this compound" specifically refers to a cytidine molecule where all three nitrogen atoms in the cytosine base have been replaced with the stable isotope ¹⁵N. These nitrogen atoms are located at positions 1 and 3 of the pyrimidine ring and in the exocyclic amino group at position 4.

The primary application of this compound in advanced academic research is as an isotopically labeled precursor for the synthesis of RNA oligonucleotides used in NMR spectroscopy studies. researchgate.net The exocyclic amino group of cytosine is critical as it forms hydrogen bonds that stabilize the structure of nucleic acids and mediate their interactions with proteins. By specifically labeling these nitrogen atoms, researchers can gain precise information about their local environment and involvement in molecular interactions.

Interactive Data Table: Research Applications of ¹⁵N-Labeled Cytidine
Research AreaTechnique UsedSpecific Information Gained
Nucleic Acid Structure NMR SpectroscopyCharacterization of hydrogen bonding patterns, determination of base pairing and stacking interactions. acs.org
Nucleic Acid Dynamics NMR SpectroscopyProbing the motions and conformational changes within RNA molecules. nih.gov
Protein-RNA Interactions NMR SpectroscopyIdentifying the specific nitrogen atoms at the interface of a protein-RNA complex, mapping binding sites. researchgate.net
RNA-Ligand Binding NMR SpectroscopyDetermining the mode of metal ion binding to nitrogen atoms in RNA. nih.govresearchgate.net
Biosynthesis & Metabolism Mass Spectrometry, NMRTracing the incorporation of cytidine into newly synthesized RNA to measure RNA turnover rates. nih.gov

Detailed research findings have been enabled by the chemical synthesis of various isotopically labeled cytidine derivatives. Methodologies have been developed for the high-yield preparation of cytidine labeled at specific positions, such as [3-¹⁵N]Cytidine, [4-¹⁵NH₂]Cytidine, and doubly labeled [3-¹⁵N,4-¹⁵NH₂]Cytidine. acs.org An efficient method for producing ¹⁵N₃-labeled cytosine nucleosides involves the Dimroth rearrangement of cytidine N3-oxides, which starts from unprotected uridine (B1682114). nih.gov These synthetic advancements are crucial because they provide the necessary materials for sophisticated NMR experiments that can unravel the complex structural features and functions of RNA molecules. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13N3O5 B12395270 Cytidine-15N3

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H13N3O5

Molecular Weight

246.20 g/mol

IUPAC Name

4-(15N)azanyl-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl](1,3-15N2)pyrimidin-2-one

InChI

InChI=1S/C9H13N3O5/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t4-,6-,7-,8-/m1/s1/i10+1,11+1,12+1

InChI Key

UHDGCWIWMRVCDJ-QKMQQQAESA-N

Isomeric SMILES

C1=C[15N](C(=O)[15N]=C1[15NH2])[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O

Origin of Product

United States

Synthetic Methodologies for Cytidine 15n3 and Labeled Precursors

Chemical Synthesis Approaches for Nitrogen-15 (B135050) Incorporation

Chemical synthesis offers precise control over the placement of isotopic labels. These methods often involve multi-step reaction sequences starting from unlabeled or strategically labeled precursors.

Achieving regiospecific ¹⁵N labeling in the cytidine (B196190) pyrimidine (B1678525) ring is a significant challenge that has been addressed through targeted synthetic pathways. One effective strategy begins with a suitably protected uridine (B1682114) precursor. nih.gov For instance, [3-¹⁵N]-uridine can be synthesized and subsequently converted to [3-¹⁵N]-cytidine. mdpi.com

A common route involves the nitration of a protected uridine at the N3 position, followed by a reduction and amination sequence. An alternative and preferred method for synthesizing ¹⁵N(3)-labeled cytidine phosphoramidite (B1245037) starts from tert-butyldimethylsilyl (tBDMS)-protected ¹⁵N(3) uridine. nih.gov This uridine derivative is treated with an activating agent like 2,4,6-triisopropylbenzenesulfonyl chloride, leading to a regioselective O4-sulfonylation. This intermediate is then directly converted into the protected ¹⁵N(3) cytidine derivative using aqueous ammonium (B1175870) hydroxide (B78521). nih.gov This approach is advantageous as the key intermediate can be used without extensive purification. nih.gov

The Dimroth rearrangement provides an elegant and efficient pathway for the synthesis of N3-labeled cytosine nucleosides. researchgate.net This intramolecular rearrangement involves the exchange of the exocyclic amino group nitrogen with the N3 nitrogen of the pyrimidine ring. researchgate.net

Table 1: Key Steps in Dimroth Rearrangement for ¹⁵N₃-Cytidine Synthesis researchgate.netnih.govacs.org
StepStarting MaterialKey ReagentsIntermediate/ProductSignificance
1Unprotected Uridine(Multiple steps)¹⁵N⁴-labeled Cytidine N₃-oxidePreparation of the key rearrangement precursor.
2¹⁵N⁴-labeled Cytidine N₃-oxideBenzyl bromide, Lithium methoxide¹⁵N₃-labeled Uridine 4-O-benzyloximeEfficient intramolecular rearrangement under mild conditions.
3¹⁵N₃-labeled Uridine 4-O-benzyloximeReductive cleavage reagents¹⁵N₃-labeled CytidineFinal conversion to the target molecule with high yield.

The efficiency of isotopic labeling is heavily dependent on the strategic derivatization of precursor molecules. Protecting groups are essential to ensure solubility and to direct reactions to the desired site. researchgate.net For example, hydroxyl groups on the ribose moiety are typically protected with groups like tert-butyldimethylsilyl (tBDMS), 2'-O-{[(triisopropylsilyl)oxy]methyl} (TOM), or acetyl groups to prevent unwanted side reactions during the modification of the nucleobase. nih.govmdpi.com

In the synthesis of ¹⁵N(3)-cytidine, the derivatization of the uridine precursor is critical. Treatment of tBDMS-protected ¹⁵N(3) uridine with 2,4,6-triisopropylbenzenesulfonyl chloride in the presence of triethylamine (B128534) and DMAP results in a regioselective O4-trisylated intermediate. nih.gov This derivatization activates the C4 position for subsequent nucleophilic substitution with ammonia (B1221849) to form the cytidine ring system, demonstrating how precursor modification facilitates specific isotopic incorporation. nih.gov

Chemo-Enzymatic Synthesis Routes

Chemo-enzymatic methods combine the versatility of chemical synthesis for creating labeled precursors with the high efficiency and specificity of enzymatic reactions. nih.govresearchgate.net This hybrid approach is particularly powerful for producing isotopically labeled ribonucleoside triphosphates (rNTPs) for in vitro transcription. nih.govresearchgate.net

A robust chemo-enzymatic strategy involves the chemical synthesis of an isotopically labeled pyrimidine nucleobase, which is then enzymatically coupled to a ribose moiety. nih.gov For example, a labeled uracil, such as 6-¹³C-1,3-¹⁵N₂-uracil, can be chemically synthesized and then coupled with a ribose source using enzymes from the pentose (B10789219) phosphate (B84403) pathway. nih.govresearchgate.net

This process typically uses enzymes like uridine phosphorylase (UP) to catalyze the formation of the glycosidic bond between the labeled base and ribose-1-phosphate, yielding the labeled nucleoside (uridine). researchgate.netru.nl This method is highly efficient, with some protocols reporting yields greater than 80% for the synthesis of nucleotides, and it avoids many of the challenges associated with purely chemical glycosylation, especially for pyrimidines. nih.govresearchgate.net

Once a labeled nucleoside is formed, it must be converted into its corresponding ribonucleoside 5'-triphosphate (rNTP) to be used in enzymatic RNA synthesis. oup.comresearchgate.net This is accomplished through a series of enzymatic phosphorylation steps. ru.nlnih.gov

The general pathway involves:

Conversion of the nucleoside to a nucleoside 5'-monophosphate (NMP).

Phosphorylation of the NMP to a nucleoside 5'-diphosphate (NDP).

A final phosphorylation to yield the nucleoside 5'-triphosphate (NTP). ru.nl

For the synthesis of labeled CTP, labeled UTP is typically produced first. ru.nl The synthesized labeled uridine monophosphate (UMP) is phosphorylated to UDP by nucleoside monophosphate kinase (NMPK) and subsequently to UTP by pyruvate (B1213749) kinase (PK). ru.nl Finally, the target ¹⁵N₃-Cytidine-5'-triphosphate is produced from the labeled UTP via amination, a reaction catalyzed by CTP synthase (CTPS) using an ammonia source, which can also be isotopically labeled if desired. ru.nl This enzymatic cascade is highly efficient and can be performed as a one-pot reaction. nih.gov

Table 2: Enzymatic Cascade for Labeled CTP Synthesis ru.nl
SubstrateEnzymeProduct
Labeled Uracil + Ribose-1-phosphateUridine Phosphorylase (UP)Labeled Uridine
Labeled UridineUridine Kinase (UK)Labeled Uridine Monophosphate (UMP)
Labeled UMPNucleoside Monophosphate Kinase (NMPK)Labeled Uridine Diphosphate (UDP)
Labeled UDPPyruvate Kinase (PK)Labeled Uridine Triphosphate (UTP)
Labeled UTP + ¹⁵NH₃ SourceCTP Synthase (CTPS)¹⁵N-Labeled Cytidine Triphosphate (CTP)

Applications in Biomolecular Structural and Dynamic Studies by Nuclear Magnetic Resonance Spectroscopy

Probing Nucleic Acid Structure and Conformation

The precise determination of nucleic acid structure and its conformational landscape is crucial for understanding its biological function. The use of Cytidine-¹⁵N₃ in NMR studies offers a direct window into these aspects, from the fundamental assignment of resonances to the characterization of subtle structural variations.

Assignment Strategies Utilizing Nitrogen-15 (B135050) Resonances in RNA and DNA

The assignment of NMR signals to specific nuclei within a molecule is the foundational step for any detailed structural or dynamic analysis. The introduction of ¹⁵N labels into cytidine (B196190) residues significantly aids in resolving spectral overlap, a common challenge in the NMR of large biomolecules.

In RNA studies, the assignment of exchangeable protons, such as the imino and amino protons involved in base pairing, is critical for defining the secondary structure. Two-dimensional (2D) ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiments on ¹⁵N-labeled RNA samples allow for the correlation of proton and nitrogen chemical shifts, which helps to distinguish individual base signals. nsf.gov For instance, in a Guanine-Cytosine (G-C) base pair, the cytidine amino protons can show Nuclear Overhauser Effect (NOE) cross-peaks to the guanine (B1146940) imino proton, and the ¹⁵N chemical shift of the cytidine amino nitrogen provides an additional layer of confirmation. nsf.gov Three-dimensional (3D) ¹H-¹⁵N NOESY-HSQC experiments further resolve ambiguities by spreading the NOE signals into a third, ¹⁵N dimension. oup.com

For DNA, selective ¹⁵N labeling of cytidine at the amino group (4-¹⁵NH₂-2'-deoxycytidine) has proven to be a valuable strategy for probing DNA-ligand interactions. nih.govoup.com The amino protons of cytidine are located in the major or minor grooves of the DNA double helix and are often directly involved in binding to proteins or small molecules. nih.gov By using ¹H-¹⁵N multiple quantum NMR techniques, researchers can selectively observe the signals from the labeled cytidine residues, providing a specific probe for monitoring structural changes upon ligand binding. nih.govoup.com This approach was successfully applied to study a symmetric 18 base pair lac operator sequence, where the chemical shifts of the ¹⁵N-labeled cytidine amino nitrogen and protons were reported. nih.govoup.com

Table 1: Representative ¹⁵N Chemical Shift Ranges for Cytidine in Nucleic Acids

Nitrogen Atom Chemical Shift Range (ppm) Context
N3 ~150 - 160 Involved in G-C Watson-Crick base pairing
N4 (amino) ~90 - 100 In standard B-form DNA
N4 (amino) Can be significantly downfield shifted Upon protonation or in non-canonical structures

Investigations of RNA and DNA Oligonucleotide Dynamics and Conformational Heterogeneity

Nucleic acids are not static molecules; they exhibit a range of motions on different timescales that are often essential for their function. ¹⁵N NMR relaxation studies on labeled cytidine residues provide quantitative insights into these dynamics. By measuring parameters such as the longitudinal (R₁) and transverse (R₂) relaxation rates and the heteronuclear NOE, it is possible to characterize the flexibility of the nucleic acid backbone and bases.

For example, studies on the E. coli cytidine repressor (CytR) DNA-binding domain (DBD) have shown that the protein's flexibility is significantly altered when bound to specific versus nonspecific DNA sequences. biorxiv.org While the protein itself was labeled in these studies, the principles of using NMR to probe dynamics are directly applicable to labeled nucleic acids. In DNA, conformational heterogeneity, such as the coexistence of multiple structural states, can be investigated using ¹⁵N-labeled cytidine. The presence of multiple, distinct ¹⁵N chemical shifts for a single cytidine residue can indicate slow exchange between different conformations on the NMR timescale. oup.com This has been observed in studies of DNA containing bulky carcinogenic adducts, where the equilibrium between different conformational states is influenced by the local sequence context. oup.com

Structural Insights into Nucleoside Tautomerism via ¹⁵N NMR Chemical Shifts

The tautomeric state of nucleobases can have profound implications for their base-pairing properties and, consequently, for the fidelity of genetic information transfer. ¹⁵N NMR is particularly sensitive to the electronic environment of the nitrogen atoms and can therefore provide definitive evidence for the predominant tautomeric form in solution.

Studies on N4-hydroxycytidine (NHC), a mutagenic analog of cytidine, have utilized site-specific ¹⁵N labeling to determine its tautomeric state within an RNA duplex. nih.gov By incorporating [3-¹⁵N]-labeled and [N4-¹⁵N]-labeled NHC, researchers could unambiguously demonstrate that NHC exists in the amino form when paired with guanine, forming a Watson-Crick-like base pair. nih.gov In contrast, when paired with adenine, NHC was found to be in the imino form. nih.gov The ¹⁵N chemical shifts of the N3 and N4 nitrogens were critical in making these assignments. For instance, the N4-amino proton in the NHC:G pair was observed at an unusual downfield chemical shift of 11.1 ppm, with a one-bond ¹JNH coupling constant of 106 Hz, confirming its covalent attachment to the ¹⁵N4 nitrogen. nih.gov

Characterization of Intermolecular Interactions

The biological functions of nucleic acids are often mediated through their interactions with other molecules, including other nucleic acids and proteins. Cytidine-¹⁵N₃ labeling is a key technique for mapping these interaction surfaces and characterizing the nature of the binding.

Studies of Nucleoside Self-Association and Base Pairing in Solution

Even in the absence of a complementary strand, nucleosides can self-associate in solution through hydrogen bonding. ¹⁵N NMR has been used to study the self-association of cytidine and its base-pairing with guanosine (B1672433) in dimethyl sulfoxide (B87167) (DMSO). pnas.orgnih.gov By monitoring the concentration dependence of the ¹⁵N chemical shifts, researchers have shown that cytidine does indeed self-associate. pnas.orgnih.gov In mixtures of guanosine and cytidine, the formation of a hydrogen-bonded G-C dimer was observed, with significant changes in the ¹⁵N chemical shifts of the nitrogens involved in the Watson-Crick hydrogen bonds. pnas.orgpnas.org

Table 2: Change in ¹⁵N Chemical Shift of Cytidine upon Base Pairing with Guanosine in DMSO

Cytidine Nitrogen Concentration (M) Temperature (°C) Chemical Shift (ppm) Change upon Pairing (ppm)
N3 0.2 32 -147.3 -2.6
NH2 0.2 32 -68.9 +1.4

Data adapted from Dyllick-Brenzinger et al. (1980). Chemical shifts are relative to an external reference.

Analysis of Nucleic Acid-Protein Binding Interfaces and Molecular Recognition

Identifying the binding interface between a nucleic acid and a protein is crucial for understanding the principles of molecular recognition. Chemical Shift Perturbation (CSP), or chemical shift mapping, is a powerful NMR technique used for this purpose. nih.gov In a typical CSP experiment, a ¹⁵N-labeled nucleic acid (containing Cytidine-¹⁵N₃) is titrated with its unlabeled protein partner, and the changes in the ¹H and ¹⁵N chemical shifts of the nucleic acid are monitored via ¹H-¹⁵N HSQC spectra.

Residues at the binding interface will experience a change in their chemical environment upon complex formation, leading to perturbations in their chemical shifts. By mapping these perturbed residues onto the structure of the free nucleic acid, the binding site can be identified. This approach has been widely used to study a variety of protein-DNA and protein-RNA complexes. For example, in the study of the interaction between the trp repressor and its operator DNA, site-specific ¹⁵N-labeling of cytidine residues in the operator allowed for the monitoring of specific interactions at the protein-DNA interface using ¹⁵N-edited NOESY experiments.

The magnitude of the chemical shift perturbation can also provide information about the binding affinity. nih.gov For interactions in the fast exchange regime on the NMR timescale (typically corresponding to weaker binding), the observed chemical shift is a population-weighted average of the free and bound states. By titrating the ligand and fitting the resulting chemical shift changes to a binding isotherm, the dissociation constant (Kd) can be determined. nih.gov

Advanced NMR Techniques with Hyperpolarization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure and dynamics of biomolecules, but it inherently suffers from low sensitivity. mdpi.com Hyperpolarization techniques address this limitation by generating a non-Boltzmann distribution of nuclear spin populations, which can dramatically enhance NMR signals. mdpi.comrsc.org Among these methods, those based on parahydrogen-induced polarization (PHIP) are attractive due to their low cost and rapid application. mdpi.com

Signal Amplification by Reversible Exchange (SABRE) is a PHIP-based technique that transfers the spin order from parahydrogen (p-H₂) to a target molecule through the transient formation of a metal complex. nih.govresearchgate.net This method avoids the need for chemical modification of the target molecule and can be used to enhance signals for various nuclei. nih.gov

The application of SABRE to DNA nucleobases, the fundamental components of genetic material, has been investigated to enhance their NMR signals. mdpi.comnih.gov Studies involving cytosine, the nucleobase component of cytidine, have demonstrated the potential and challenges of this technique. In solutions containing a standard SABRE catalyst (an Iridium-based complex), deuterated ethanol, and water, the enhancement of proton (¹H) signals for cytosine was found to be low, with enhancement factors (ε) of less than or equal to 10. mdpi.comnih.govnih.gov This minimal hyperpolarization is likely due to weak binding between the catalyst and the nucleobase. mdpi.comresearchgate.net

Despite the low proton enhancements, SABRE proves highly effective for other nuclei, particularly nitrogen-15 (¹⁵N). The ability to hyperpolarize ¹⁵N in nucleobases opens avenues for studying molecular interactions and dynamics that are otherwise difficult to observe. nih.govnih.gov

To efficiently hyperpolarize heteronuclei like nitrogen-15, a variation of the SABRE technique called SABRE in Shield Enables Alignment Transfer to Heteronuclei (SABRE-SHEATH) is employed. mdpi.comresearchgate.net This method involves conducting the polarization transfer at very low magnetic fields (in the microtesla range), typically within a magnetic shield, which facilitates the transfer of spin polarization from the parahydrogen-derived hydrides to heteronuclei. mdpi.comnih.gov

The SABRE-SHEATH technique has been successfully applied to isotopically labeled nucleobases, including doubly-labeled cytosine (specifically 2-¹³C; 1,3-¹⁵N₂-cytosine). mdpi.comnih.gov Research has shown that significant signal enhancements can be achieved for the ¹⁵N nuclei in these compounds. mdpi.comnih.gov

Detailed Research Findings:

In a study using a 40 mM solution of doubly-labeled cytosine in a deuterated ethanol/water mixture at 70°C, a signal enhancement (ε) of approximately 240 was observed for both ¹⁵N atoms. mdpi.comnih.govnsf.gov This enhancement was achieved after a short polarization transfer time of 10 seconds in a magnetic field of about 1 µT. nih.gov The experiment also yielded a nearly 50-fold enhancement for the ¹³C nucleus in the same molecule. mdpi.comnih.gov

A key insight from these experiments is the technique's sensitivity to the tautomeric states of the nucleobase. The observation of signal enhancements for both ¹⁵N atoms in cytosine suggests that the SABRE-SHEATH process preferentially binds to specific tautomers of the molecule. mdpi.comnih.gov This provides a unique window into the kinetics of tautomerization, revealing a balance between the rate at which the molecule changes its isomeric form and the kinetics of its binding to the catalyst. mdpi.comnih.govnsf.gov This capability is significant for future investigations into cellular processes where nucleobase tautomerization can influence events like base-pairing mismatches in DNA. mdpi.comnih.gov

Data Tables

Table 1: SABRE-SHEATH Enhancement of Doubly-Labeled Cytosine

NucleusSample ConcentrationSolventTemperaturePolarization FieldSignal Enhancement (ε)
¹⁵N40 mM92% C₂D₅OD / 8% D₂O70 °C~1 µT~240-fold
¹³C40 mM92% C₂D₅OD / 8% D₂O70 °C~1 µT~50-fold

Data sourced from studies on doubly-labeled (2-¹³C; 1,3-¹⁵N₂) cytosine. mdpi.comnih.govnih.govnsf.gov

Elucidation of Enzymatic Reaction Mechanisms Through Kinetic Isotope Effects

Principles of Nitrogen-15 (B135050) Kinetic Isotope Effect (KIE) Measurement

A kinetic isotope effect is a measure of the change in the rate of a chemical reaction upon substitution of an atom in the reactants with one of its isotopes. wikipedia.org It is expressed as the ratio of the rate constant of the reaction with the lighter isotope (kL) to that of the reaction with the heavier isotope (kH). wikipedia.org For nitrogen, this is the ratio of the reaction rate with ¹⁴N to the rate with ¹⁵N.

The underlying principle of KIEs lies in the vibrational energy of chemical bonds. google.com A bond to a heavier isotope has a lower zero-point vibrational energy than a bond to a lighter isotope. If this bond is broken or significantly weakened in the rate-determining step of a reaction, the reaction will be slower for the heavier isotope, resulting in a "normal" KIE (kL/kH > 1). Conversely, if the bond becomes stiffer in the transition state, an "inverse" KIE (kL/kH < 1) may be observed.

There are two main types of KIEs:

Primary KIEs: Occur when the isotopically substituted atom is directly involved in bond-breaking or bond-forming in the rate-determining step. google.com

Secondary KIEs: Are observed when the isotopic substitution is at a position remote from the site of bond cleavage. google.com These effects arise from changes in the vibrational environment of the molecule as it moves towards the transition state. google.com

The measurement of ¹⁵N KIEs is often performed using the competitive method with an isotope ratio mass spectrometer. bibliotekanauki.pl In this technique, a mixture of the naturally abundant ¹⁴N and the ¹⁵N-labeled substrate is allowed to react. bibliotekanauki.pl The isotopic ratios of the remaining substrate and the product are then measured at a specific point in the reaction to calculate the KIE. bibliotekanauki.pl

Mechanistic Investigations of Nucleoside-Modifying Enzymes

Cytidine (B196190) Deaminase Catalysis Mechanisms and Transition State Analysis

Cytidine deaminase (CDA) catalyzes the hydrolytic deamination of cytidine to uridine (B1682114) and ammonia (B1221849). nih.govnih.govnih.gov This enzyme is a crucial component of the pyrimidine (B1678525) salvage pathway in many organisms. ebi.ac.uk The use of Cytidine-15N3 and other isotopically labeled substrates has been pivotal in elucidating the catalytic mechanism and the nature of the transition state in CDA. nih.gov

Studies using ¹⁵N KIEs have provided strong evidence that the enzymatic deamination of cytidine proceeds through a stepwise mechanism involving a tetrahedral intermediate. nih.gov The observed inverse ¹⁵N KIE at the N-3 position of the pyrimidine ring (0.9879) is consistent with the protonation and rehybridization of this nitrogen atom as a hydroxide (B78521) ion attacks the adjacent carbon (C4), leading to the formation of the tetrahedral intermediate. nih.gov

Experimental ¹⁵N Kinetic Isotope Effects for Wild-Type E. coli Cytidine Deaminase
Substrate PositionConditions¹⁵(V/K) ValueInterpretation
Exocyclic Amino GroupH₂O, pH 7.31.0109Primary KIE indicating C-N bond cleavage in the rate-determining step. nih.gov
Exocyclic Amino GroupH₂O, pH 4.21.0123Enhanced C-N bond cleavage at lower pH. nih.gov
Exocyclic Amino GroupD₂O, pD 7.31.0086Solvent isotope effect suggests proton transfer is involved. nih.gov
Pyrimidine N-3-0.9879Inverse KIE consistent with protonation and rehybridization at N-3. nih.gov

Identification of Rate-Determining Steps and Intermediates via ¹⁵N KIEs

By studying mutant forms of CDA with reduced catalytic activity, researchers have been able to observe larger ¹⁵N KIEs. nih.gov For instance, the His102Asn mutant of E. coli CDA exhibits a much more pronounced ¹⁵N isotope effect of 1.0158. nih.govresearchgate.net This is because in these less efficient enzymes, the chemical transformation of the substrate becomes more rate-determining. nih.gov After correction for the protonation of the amino group, the intrinsic KIE for C-N bond cleavage in the His102Asn mutant was determined to be 1.033, providing a clearer picture of the chemistry of the transition state. nih.govresearchgate.net

¹⁵N Kinetic Isotope Effects for Mutant Cytidine Deaminases (pH 7.3, H₂O)
Enzyme Mutant¹⁵N KIESignificance
Glu91Ala1.0124Increased KIE suggests chemical step is more rate-determining. nih.gov
His102Ala1.0134Further increase in KIE, reinforcing the role of this residue in catalysis. nih.gov
His102Asn1.0158Largest observed KIE among these mutants, indicating the chemical step is significantly more rate-limiting. nih.govresearchgate.net

Correlating Experimental Isotope Effects with Quantum Mechanical Calculations

The synergy between experimental KIE measurements and theoretical calculations provides a powerful approach to refining our understanding of enzymatic transition states. researchgate.net Quantum mechanical (QM) methods, such as density functional theory (DFT), can be used to model the reaction pathway and calculate theoretical KIEs for different proposed mechanisms and transition state structures. rsc.org

By comparing the computationally derived KIEs with the experimental values obtained using substrates like this compound, scientists can validate or refute mechanistic hypotheses. nih.gov For cytidine deaminase, QM calculations have been used to model the tetrahedral intermediate and the transition state for its breakdown. msu.edu These calculations have helped to confirm that the enzymatic deamination proceeds through a stepwise mechanism and have provided detailed insights into the geometry and charge distribution of the transition state. nih.gov

For example, theoretical calculations can help to interpret the origins of observed KIEs. The inverse ¹⁵N KIE at N-3 was computationally supported as arising from the increased bond strength to this nitrogen upon protonation and rehybridization in the transition state. nih.gov Similarly, the magnitude of the primary ¹⁵N KIE for the leaving amino group can be correlated with the calculated extent of C-N bond cleavage in the modeled transition state. This integrated approach, combining experimental data with computational chemistry, allows for a detailed, three-dimensional reconstruction of the fleeting transition state, which is essential for understanding the catalytic power of enzymes and for the rational design of potent enzyme inhibitors. researchgate.net

Tracer Applications in Metabolic Research

Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis (MFA) is a key technique for investigating cellular metabolism, and the use of stable isotopes like those in Cytidine-15N3 is central to its application. medchemexpress.commedchemexpress.commedchemexpress.com While traditional metabolomics provides a static snapshot of metabolite concentrations, isotopic tracers enable the measurement of pathway activities, or fluxes, providing a dynamic view of metabolite traffic through biochemical routes. otsuka.co.jpeurisotop.comotsuka.co.jp

Quantification of Carbon and Nitrogen Fluxes in Biological Systems

The simultaneous quantification of both carbon and nitrogen fluxes is crucial for a comprehensive understanding of cellular metabolism. Dual-labeling experiments, utilizing both ¹³C and ¹⁵N-labeled substrates, have become a powerful strategy in MFA. nih.govbiorxiv.org While much of the focus in MFA has historically been on carbon, there is a growing recognition of the importance of tracking nitrogen, a key component of amino acids and nucleotides. nih.govbiorxiv.org

The use of ¹⁵N-labeled compounds allows researchers to trace the flow of nitrogen through various biosynthetic pathways. For instance, studies using ¹⁵N-labeled glutamine have successfully quantified the flux of nitrogen into nucleobases and nucleosides, including cytidine (B196190). nih.gov This approach, often employing liquid chromatography-mass spectrometry (LC-MS), can determine the rate of incorporation of nitrogen from precursors into the nucleotide pool. nih.gov While direct studies quantifying flux from this compound are specific, the principles are demonstrated in broader ¹⁵N-flux studies. For example, in Mycobacterium bovis BCG, a dual ¹³C¹⁵N-MFA approach provided the first quantitative data on nitrogen flux distributions for both amino acid and nucleotide biosynthesis. nih.govbiorxiv.org

Table 1: Key Concepts in ¹⁵N-Metabolic Flux Analysis

ConceptDescriptionSignificance in Research
Isotopic Tracer A molecule where one or more atoms are replaced by a stable heavy isotope (e.g., ¹⁵N in this compound).Allows for the tracking of the molecule and its metabolites through biochemical pathways. ckisotopes.com
Mass Spectrometry (MS) An analytical technique that measures the mass-to-charge ratio of ions.Used to detect and quantify the incorporation of ¹⁵N from labeled precursors into metabolites. silantes.com
Metabolic Steady State A condition where the concentrations of intracellular metabolites are constant over time.A common assumption in MFA studies to simplify the calculation of metabolic fluxes. biorxiv.org
Isotopically Non-Stationary MFA (INST-MFA) An advanced MFA technique that analyzes time-resolved labeling data.Necessary for quantifying nitrogen fluxes, which often involves measuring intracellular metabolite pool sizes. nih.govbiorxiv.org

Tracing Nucleotide Biosynthesis Pathways and Anabolic Fluxes

This compound is an invaluable tool for tracing the intricate pathways of nucleotide biosynthesis. As a direct precursor for cytidine triphosphate (CTP), which is essential for RNA synthesis, and deoxycytidine triphosphate (dCTP) for DNA synthesis, labeled cytidine can illuminate the anabolic fluxes leading to nucleic acid production. sigmaaldrich.com The rate of de novo nucleotide biosynthesis is often correlated with cellular proliferation, making these pathways a key area of investigation in various biological contexts, including cancer research. nih.gov

By introducing this compound into a cell culture or biological system, researchers can monitor the incorporation of the ¹⁵N label into newly synthesized RNA and DNA. This allows for the quantification of the rate at which cytidine is utilized for nucleic acid synthesis. Furthermore, the label can be traced as cytidine is converted to other pyrimidines, such as uridine (B1682114), providing insights into the interconnectivity of these biosynthetic pathways. medchemexpress.commedchemexpress.com For example, a study on Bloom's syndrome identified a critical link between cytidine deaminase deficiency and the downregulation of nucleotide biosynthesis pathways. d-nb.info

Interrogation of Pyrimidine (B1678525) Salvage and De Novo Synthesis Pathways

Cells can produce pyrimidine nucleotides through two main routes: the de novo synthesis pathway, which builds the pyrimidine ring from simpler precursors like glutamine, aspartate, and bicarbonate, and the salvage pathway, which recycles pre-existing nucleosides and nucleobases. This compound can be used to dissect the relative contributions of these two pathways.

When cells are supplied with extracellular this compound, its uptake and subsequent phosphorylation to form labeled cytidine nucleotides is a direct measure of the salvage pathway's activity. By comparing the isotopic enrichment in the nucleotide pool to the enrichment in newly synthesized nucleic acids, researchers can quantify the flux through the salvage pathway. In a study investigating the effects of 2'-O-methoxyethyl (MOE) modified nucleosides, it was found that these analogs were poor substrates for salvage enzymes, highlighting the specificity of this pathway. oup.com This type of analysis is crucial for understanding cellular responses to different metabolic conditions and for evaluating the mechanism of action of nucleotide-based drugs. The enzyme cytidine deaminase plays a key role in this process by catalyzing the conversion of cytidine to uridine, which can then be further metabolized. d-nb.infonih.gov

Elucidation of Specific Biochemical Transformations and Turnover Rates

The use of stable isotope-labeled compounds like this compound is instrumental in elucidating specific biochemical reactions and determining the turnover rates of metabolites within a cell. nih.gov This provides a dynamic understanding of metabolic processes that cannot be achieved by simply measuring static metabolite concentrations. ckisotopes.com

Tracking Cytidine Conversion and Utilization in Cellular Processes

This compound allows for the precise tracking of the conversion of cytidine into other molecules and its utilization in various cellular functions. A primary conversion pathway is the deamination of cytidine to uridine, a reaction catalyzed by the enzyme cytidine deaminase (CDA). d-nb.infonih.govresearchgate.net By using this compound, the rate of this conversion can be quantified by measuring the appearance of ¹⁵N-labeled uridine over time.

A study in Vibrio cholerae used ¹⁵N₃-cytidine to investigate the post-transcriptional modification of tRNA. mit.edu The researchers were able to demonstrate that cytidine at a specific position in tRNA-Tyr was converted to pseudouridine (B1679824), not uridine as initially suspected. mit.edu This was achieved by metabolically labeling the cells with ¹⁵N₃-cytidine in a strain lacking the primary cytidine deaminase, ensuring that any labeled nucleosides detected in the tRNA were the result of post-transcriptional modification from cytidine. mit.edu

Table 2: Research Findings on Cytidine Conversion Using Isotopic Labeling

Organism/SystemLabeled PrecursorKey FindingReference
Vibrio cholerae¹⁵N₃-cytidineDemonstrated the post-transcriptional conversion of cytidine to pseudouridine in tRNA-Tyr. mit.edu
Human Lymphoblastoid TK6 Cells¹⁵N₃-cytidineUsed as a tracer to assess the incorporation of nucleosides into the genome. oup.com
E. coliN/A (Enzyme studies)Prokaryotic cytidine deaminases were shown to be active on cytidine and 2'-deoxycytidine. nih.gov

Integration into Systems Biology and Pathway Mapping

Data generated from studies using this compound can be integrated into broader systems biology models to create comprehensive maps of metabolic pathways. buchem.com By providing quantitative flux data, these tracers help to parameterize and validate computational models of metabolism. nih.govbiorxiv.org This allows for a more holistic understanding of how different pathways are interconnected and regulated.

Analysis of Isotopic Enrichment in Metabolites and Biological Samples

The analysis of isotopic enrichment in metabolites and biological samples following the administration of this compound is fundamental to its utility as a metabolic tracer. This process involves detecting and quantifying the incorporation of the stable isotope (¹⁵N) into various molecules, thereby tracing the metabolic fate of cytidine. The primary analytical techniques employed for this purpose are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. These methods provide detailed insights into nucleic acid synthesis, post-transcriptional modifications, and the intricate pathways of nucleotide metabolism. birmingham.ac.ukresearchgate.net

Mass Spectrometry for Isotopic Enrichment Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for analyzing ¹⁵N enrichment from this compound. This technique separates the metabolites in a biological sample before they are ionized and analyzed by the mass spectrometer. By monitoring for specific mass-to-charge (m/z) transitions, researchers can selectively detect and quantify both the unlabeled (endogenous) and the ¹⁵N-labeled (tracer-derived) molecules. nih.gov

A common approach is selected reaction monitoring (SRM), where a specific precursor ion (the molecule of interest) is selected and fragmented, and a resulting specific product ion is monitored. nih.gov For this compound, the three nitrogen atoms are labeled, resulting in a mass increase of 3 Daltons compared to the unlabeled compound. This mass shift is readily detectable. For example, in studies analyzing DNA methylation, researchers used LC-MS/MS to monitor the m/z transitions for both unlabeled deoxycytidine (dCyt) and its ¹⁵N₃-labeled counterpart derived from the tracer. nih.gov

Table 1: Mass Spectrometry Parameters for Analyzing ¹⁵N₃-Labeled Deoxynucleosides

This interactive table details the specific mass-to-charge (m/z) transitions used in selected reaction monitoring (SRM) to quantify unlabeled and ¹⁵N₃-labeled deoxynucleosides in digested DNA samples. nih.gov

CompoundPrecursor Ion (m/z)Product Ion (m/z)Description
Deoxycytidine (dCyt)228.1112.0Unlabeled endogenous molecule.
[¹⁵N₃]Deoxycytidine ([¹⁵N₃]dCyt)231.1115.0Labeled molecule derived from the tracer.
5-Methyldeoxycytidine (MdCyt)242.1126.0Unlabeled methylated form.
[¹⁵N₃]5-Methyldeoxycytidine ([¹⁵N₃]MdCyt)245.1129.0Labeled methylated form.

Source: Adapted from Henderson et al., 2011. nih.gov

Research findings from such analyses have been pivotal in understanding nucleotide metabolism. For instance, metabolic labeling experiments in Vibrio cholerae used ¹⁵N₃-cytidine to trace post-transcriptional modifications in tRNA. nih.gov The analysis unexpectedly revealed that cytidine at a specific position in tRNA-Tyr was not converted to uridine as sequencing data suggested, but to pseudouridine. This discovery was only possible by tracking the fate of the ¹⁵N-labeled atoms from cytidine into the modified nucleoside. nih.gov Similarly, studies have used uniformly labeled ¹³C₈,¹⁵N₃-cytidine to differentiate between the pathways of CTP and UTP synthesis, as the deamination of cytidine to uridine can be a significant metabolic route. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is another powerful tool for analyzing samples labeled with this compound. While MS is excellent for quantification, NMR provides detailed structural and dynamic information. tandfonline.comacs.org ¹⁵N labeling is particularly useful in NMR studies of nucleic acids because it allows for the direct observation of nitrogen atoms involved in base pairing and interactions with other molecules like proteins and ligands. nih.goviaea.org

Techniques such as ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) or ¹H-¹⁵N INDOR spectroscopy can be used to correlate the signals of protons attached to ¹⁵N atoms, providing unambiguous assignments and insights into molecular structure and conformation. tandfonline.com The introduction of the ¹⁵N label helps to overcome the problem of signal overlap in the proton NMR spectra of large biomolecules. nih.govnih.gov

Table 2: Research Applications of NMR with ¹⁵N-Labeled Cytidine

This interactive table summarizes key research applications where NMR analysis of ¹⁵N-labeled cytidine has provided critical structural and functional insights.

Research AreaNMR Technique(s)Key FindingsReferences
DNA-Ligand Interactions ¹H-¹⁵N Multiple Quantum NMR, Direct ¹⁵N NMRAmino protons of ¹⁵N-labeled cytidine act as selective probes in the major or minor grooves of DNA, allowing for the study of direct binding interactions with ligands. nih.gov
DNA Structure ¹H-¹⁵N INDOR SpectroscopyInvestigated the behavior of ¹⁵N-coupled cytidine amino protons in a lac operator DNA sequence to probe structural details. tandfonline.com
RNA Base Pairing HNN-COSYUsed [3-¹⁵N]-cytidine in conjunction with other ¹⁵N-labeled nucleosides to directly observe hydrogen bonds in RNA base pairs, helping to assign the RNA's secondary structure unambiguously. mdpi.com
RNA Dynamics Multidimensional Heteronuclear NMRIncorporation of ¹³C/¹⁵N-labeled nucleotides helps overcome the size limitations of NMR for studying the structure and dynamics of large RNA molecules. nih.govresearchgate.net

These detailed analyses of isotopic enrichment are crucial for leveraging this compound as a tracer. By combining the quantitative power of mass spectrometry with the structural insights from NMR spectroscopy, researchers can construct a comprehensive picture of how cytidine is utilized and transformed within complex biological systems.

Integration into Macromolecular Biosynthesis Studies

Incorporation into Ribonucleic Acid (RNA)

Cytidine-¹⁵N₃ is a crucial tool for studying various aspects of RNA biology. As a component of RNA, its labeled form can be incorporated during in vitro transcription, allowing for detailed analysis of RNA structure and function. medchemexpress.commedchemexpress.com The synthesis of stable isotope-labeled RNA often involves in vitro transcription reactions where labeled ribonucleoside triphosphates (rNTPs) serve as substrates for RNA polymerases. silantes.com This allows for either uniform or site-specific labeling of the RNA molecule. silantes.com

Site-Specific Labeling for RNA Structural and Functional Analysis

The site-specific incorporation of ¹⁵N-labeled cytidine (B196190) is a powerful strategy for overcoming the challenges of studying large RNA molecules, which often suffer from spectral overlap in Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netki.se By selectively labeling specific cytidine residues, researchers can simplify complex NMR spectra and gain precise information about the local environment and dynamics of those sites. researchgate.netnih.gov This method is instrumental in determining the three-dimensional structure of RNA and understanding how its structure relates to its biological function. researchgate.netki.se

Chemo-enzymatic methods have been developed to synthesize selectively labeled RNA. nih.gov These approaches allow for the incorporation of ¹⁵N labels at specific positions within the pyrimidine (B1678525) nucleobase, providing a high degree of control for detailed structural and dynamic studies. nih.gov For instance, [3-¹⁵N]-cytidine has been used to probe dynamic changes in Watson-Crick base-pairing and protein-nucleic acid interactions. nih.govresearchgate.net

Key Research Findings:

Enhanced Spectral Resolution: Site-specific labeling with ¹⁵N significantly reduces spectral crowding and narrows linewidths in NMR spectra, enabling the study of larger and more complex RNA molecules. nih.govnih.gov

Probing Molecular Interactions: Labeled cytidine residues can serve as sensitive probes to detect molecular interactions, such as those between RNA and proteins or small molecule ligands. researchgate.net

Characterizing RNA Dynamics: The technique allows for the investigation of conformational dynamics in RNA, revealing how different parts of the molecule move and interact to carry out their functions. ki.se

Table 1: Applications of Site-Specific ¹⁵N Labeling in RNA Analysis
ApplicationMethodologyKey Insights GainedReferences
Structural DeterminationNMR Spectroscopy with selectively ¹⁵N-labeled RNAReduced spectral overlap, enabling the assignment of resonances and determination of 3D structures for large RNAs. researchgate.netki.senih.gov
Functional AnalysisProbing changes in NMR chemical shifts upon ligand binding or conformational change.Identification of functionally important residues and characterization of molecular interactions. researchgate.net
Dynamics StudiesNMR relaxation dispersion and other dynamics experiments on labeled sites.Understanding the flexibility and conformational exchange of specific RNA regions. ki.se

Real-Time Monitoring of RNA Synthesis and Dynamics

While stable isotope labeling is primarily used for structural studies, fluorescence-based methods are more common for the real-time monitoring of RNA synthesis. nih.govfrontiersin.org These techniques often employ fluorescently labeled probes that hybridize to the newly synthesized RNA, resulting in a detectable change in fluorescence. frontiersin.orgnih.gov For example, "molecular beacons" are hairpin-shaped oligonucleotides with a fluorophore and a quencher at opposite ends. nih.govfrontiersin.org When the beacon binds to its target RNA sequence, the hairpin opens, separating the fluorophore and quencher and leading to an increase in fluorescence. nih.govfrontiersin.org

Although not a direct application of Cytidine-¹⁵N₃ for real-time detection, the principles of nucleic acid labeling and modification are central to these assays. The synthesis of the RNA being monitored can incorporate labeled nucleotides like Cytidine-¹⁵N₃ for subsequent downstream analysis, while a separate fluorescent probe is used for real-time quantification. thermofisher.com

Research on Real-Time RNA Monitoring:

A "broken beacon" system, where the fluorophore and quencher are on separate but complementary oligonucleotides, has been developed to quantify RNA production by T7 polymerase in real-time. nih.gov

Fluorescence Resonance Energy Transfer (FRET) between two fluorescently labeled DNA probes that bind to adjacent sites on the target RNA can be used to monitor RNA synthesis as it occurs. nih.gov

Light-up RNA aptamers, which are RNA sequences that bind to specific dyes and cause them to become fluorescent, can be incorporated into the RNA of interest to monitor its production in real-time. frontiersin.org

Incorporation into Deoxyribonucleic Acid (DNA)

Studies of DNA Dynamics and Repair Mechanisms

The incorporation of ¹⁵N-labeled nucleotides, including deoxycytidine derived from Cytidine-¹⁵N₃, is instrumental in studying DNA dynamics and the complex mechanisms of DNA repair. researchgate.netnih.gov For instance, the Meselson-Stahl experiment famously used the heavy isotope ¹⁵N to demonstrate the semiconservative replication of DNA. pressbooks.publumenlearning.com

In the context of DNA repair, stable isotope labeling is used to create internal standards for mass spectrometry-based quantification of DNA repair proteins. researchgate.netnih.gov By producing full-length ¹⁵N-labeled DNA repair proteins, researchers can accurately measure the expression levels of these proteins in cells and tissues, which is crucial for understanding cancer development and therapeutic resistance. researchgate.netnih.gov While this application focuses on labeling the proteins involved in repair, the synthesis of DNA substrates with specific lesions and isotopic labels is also essential for studying the activity of these enzymes.

Investigations of DNA Polymerase Fidelity and Substrate Specificity

The fidelity of DNA polymerases—their ability to accurately replicate DNA—is fundamental to maintaining genome stability. neb-online.de Studies into polymerase fidelity and substrate specificity often involve the use of modified or labeled nucleotides to probe the enzyme's active site and mechanism. researchgate.netnih.govd-nb.info

By incorporating ¹⁵N-labeled deoxynucleotides, researchers can use NMR and other techniques to study the conformational changes that occur within the polymerase active site during nucleotide binding and incorporation. nih.gov These studies provide insights into how polymerases distinguish between correct and incorrect nucleotides and how they handle modified or damaged DNA bases. nih.govmdpi.com

Key Research Findings in Polymerase Specificity:

DNA polymerases exhibit varying degrees of specificity for modified dNTPs, with some enzymes being more accommodating of bulky substitutions than others. frontiersin.org

The efficiency of incorporating a nucleotide is determined by both the rate of phosphodiester bond formation and the binding affinity for that nucleotide. frontiersin.org

Directed evolution has been used to create mutant DNA polymerases with an expanded substrate range, capable of incorporating a wide variety of non-canonical nucleotides. researchgate.net

Table 2: Investigating DNA Polymerase with Labeled Nucleotides
Research AreaExperimental ApproachSignificanceReferences
Enzyme FidelityKinetic analysis of incorporating correct vs. incorrect nucleotides (natural or modified).Quantifies the accuracy of DNA replication and identifies factors that contribute to fidelity. neb-online.denih.gov
Substrate SpecificityMeasuring the incorporation efficiency of various modified or labeled dNTPs.Probes the steric and chemical constraints of the polymerase active site. researchgate.netfrontiersin.org
Conformational DynamicsNMR studies of polymerases in complex with labeled DNA and dNTPs.Reveals the structural changes that govern nucleotide selection and catalysis. nih.gov

Mass Spectrometry Based Quantitative Methodologies

Development of Isotope-Dilution Mass Spectrometry (IDMS) Assays for Cytidine-15N3

Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for achieving high-accuracy quantification of molecules. researchgate.netnist.gov The development of IDMS assays using this compound as an internal standard provides a robust method for the precise measurement of endogenous cytidine (B196190) in various biological samples. nih.govnih.gov

The core principle of an IDMS assay involves adding a known quantity of the isotopically labeled standard (this compound) to a sample containing the unlabeled analyte (endogenous cytidine). sidms.com The labeled standard, often referred to as a "spike," is chemically identical to the analyte but has a different mass due to the ¹⁵N isotopes. nih.gov This standard equilibrates with the sample matrix, experiencing identical sample processing, extraction, and chromatographic steps as the endogenous analyte. sidms.com

During mass spectrometry analysis, the instrument measures the ratio of the ion intensity of the labeled this compound to the unlabeled, naturally occurring cytidine. sidms.com Because the amount of the added labeled standard is precisely known, this ratio allows for the exact calculation of the concentration of the endogenous analyte, correcting for any sample loss or variability during the analytical procedure. nih.govsidms.com This approach significantly enhances reproducibility and accuracy compared to other methods. nih.gov

Workflows for IDMS analysis of nucleosides like cytidine typically involve sample preparation, DNA or RNA digestion (if applicable), chromatographic separation (often using ultra-HPLC), and detection by a triple quadrupole mass spectrometer (QQQ-MS). nih.govspringernature.com The use of isotopically labeled standards like this compound is considered the gold standard for DNA adduct analysis and the quantification of both canonical and noncanonical nucleosides. nih.govnih.gov

Table 1: Key Steps in a this compound IDMS Assay

StepDescriptionPurpose
Spiking A precise, known amount of this compound is added to the biological sample.To introduce a chemically identical internal standard for ratiometric measurement.
Equilibration & Preparation The sample is homogenized, and macromolecules may be extracted and hydrolyzed.To ensure the labeled standard is uniformly mixed and subjected to the same processing as the analyte.
Chromatographic Separation The sample extract is run through a liquid chromatography (LC) system.To separate cytidine from other sample components that could interfere with mass analysis.
Mass Spectrometric Detection The mass spectrometer measures the signal intensities for both the native (light) and the ¹⁵N-labeled (heavy) cytidine.To determine the precise ratio of the analyte to the internal standard.
Quantification The concentration of the native cytidine is calculated based on the measured isotope ratio and the known amount of added standard.To achieve an accurate and precise absolute quantification of the analyte.

Quantitative Analysis of Labeled Metabolites and Macromolecular Hydrolysates

This compound is instrumental in tracing and quantifying metabolic pathways and the composition of macromolecules. Organisms or cells can be metabolically labeled by growing them in media where the primary nitrogen source is ¹⁵N-enriched. nih.govcapes.gov.br This results in the incorporation of the ¹⁵N isotope into all nitrogen-containing biomolecules, including nucleotides like cytidine, and subsequently into macromolecules such as DNA and RNA.

To analyze the labeled macromolecules, they must first be broken down into their constituent monomers through hydrolysis. mdpi.com For DNA and RNA, this involves enzymatic digestion to release the individual nucleosides, including the newly synthesized this compound. nih.govspringernature.com Similarly, proteins can be hydrolyzed into their constituent amino acids or peptides. youtube.com

Following hydrolysis, the resulting mixture of labeled and unlabeled metabolites (hydrolysate) is analyzed by mass spectrometry, typically coupled with liquid chromatography (LC-MS). nih.govacs.org This technique allows for the accurate quantitation of the level of ¹⁵N incorporation. By measuring the relative abundance of this compound compared to its unlabeled counterpart, researchers can determine the rate of synthesis and turnover of nucleic acids. This approach is powerful for studying how cellular conditions or external stimuli affect the dynamics of macromolecule synthesis. nih.govacs.org

Applications in Targeted and Untargeted Metabolomics Research

Metabolomics, the large-scale study of small molecules within a biological system, is broadly divided into targeted and untargeted approaches, both of which can leverage ¹⁵N-labeled compounds. metabolon.comarome-science.com

In targeted metabolomics , researchers focus on measuring a predefined set of specific metabolites. arome-science.comnih.gov In this context, this compound serves as an ideal internal standard for the quantification of cytidine and related compounds in the pyrimidine (B1678525) synthesis pathway. biorxiv.org By adding a known amount of this compound to the sample extract, targeted LC-MS methods can achieve absolute and highly accurate quantification of endogenous cytidine levels. nih.gov This is crucial for understanding the biochemical state of a cell or tissue under specific conditions.

In untargeted metabolomics , the goal is to comprehensively measure as many metabolites as possible in a sample to generate hypotheses or discover novel biomarkers. metabolon.comarome-science.com Here, uniform metabolic labeling with a ¹⁵N source is a powerful strategy. nih.govacs.org When cells are grown in ¹⁵N-enriched media, all of their nitrogenous metabolites, including cytidine, become labeled with the heavy isotope. This creates a distinct isotopic signature that allows researchers to confidently distinguish true endogenous metabolites from potential contaminants or artifacts introduced during sample preparation. researchgate.net Comparing the metabolomes of cells grown in ¹⁵N (heavy) versus ¹⁴N (light) media provides a robust platform for identifying and relatively quantifying thousands of metabolites simultaneously. nih.govcapes.gov.br

Utility in Proteomics Tracer and Quantitative Studies

While this compound is a nucleoside, its utility in proteomics is linked to the broader strategy of metabolic labeling with ¹⁵N isotopes. springernature.comnih.gov In quantitative proteomics, stable isotope labeling is used to accurately compare protein expression levels between different samples. nih.gov A common method is to grow cells or entire organisms on a diet containing a ¹⁵N-labeled nitrogen source (e.g., ¹⁵NH₄Cl) as the sole source of nitrogen. nih.govbiorxiv.org

The ¹⁵N atoms are incorporated into the building blocks of proteins—the amino acids—and subsequently into the entire proteome. nih.gov This creates a "heavy" proteome that can be used as an internal standard. springernature.comnih.gov To compare protein expression, the heavy-labeled proteome is mixed with a "light" (natural ¹⁴N) proteome from a different experimental condition. frontiersin.org

The combined protein sample is then enzymatically digested into smaller peptides, which are analyzed by LC-MS/MS. youtube.com In the mass spectrometer, each peptide from the heavy sample will appear at a slightly higher mass than its light counterpart. frontiersin.org The mass difference depends on the number of nitrogen atoms in the peptide. By comparing the signal intensities of the heavy and light peptide pairs, researchers can accurately determine the relative abundance of each protein between the two samples. nih.govnih.gov This method, often called ¹⁵N metabolic labeling for quantitative proteomics, is a powerful, unbiased tool for studying global protein dynamics in response to various stimuli. springernature.comnih.gov

Table 2: Comparison of Mass Spectrometry-Based Methodologies Using ¹⁵N Labeling

MethodologyPrimary ApplicationRole of ¹⁵N-Labeled Compound (e.g., this compound)Type of Quantification
Isotope-Dilution MS (IDMS) High-accuracy measurement of specific molecules.Used as a spiked internal standard.Absolute
Metabolic Labeling & Hydrolysis Tracing biosynthesis and turnover of macromolecules.Incorporated into cellular components as a tracer.Relative (isotope enrichment)
Targeted Metabolomics Measuring predefined sets of metabolites.Used as an internal standard for specific analytes.Absolute or Relative
Untargeted Metabolomics Global, comprehensive metabolite profiling.Uniformly labels the entire metabolome to aid identification.Relative
Quantitative Proteomics Comparing protein expression levels.Uniformly labels the entire proteome to serve as an internal standard.Relative

Computational Approaches and Theoretical Frameworks

Quantum Mechanical Calculations for Isotope Effects and Reaction Pathways

Quantum mechanics (QM) forms the theoretical foundation for understanding how isotopic substitution influences the behavior of a molecule. Replacing ¹⁴N with ¹⁵N in the cytidine (B196190) ring introduces a subtle change in mass, which, while not altering the electronic potential energy surface of a reaction, affects the vibrational energy levels of the molecule. princeton.edu This difference in zero-point vibrational energy (ZPVE) between the isotopologues is the primary origin of kinetic isotope effects (KIEs), where the rate of a chemical reaction changes upon isotopic substitution. princeton.eduepfl.ch

QM calculations, particularly using methods like Density Functional Theory (DFT), can be employed to compute the vibrational frequencies of the reactant and the transition state for both the light (¹⁴N) and heavy (¹⁵N) isotopologues. From these frequencies, the ZPVEs can be determined, and the KIE can be predicted theoretically. princeton.edu These calculations are invaluable for elucidating reaction mechanisms. For instance, a significant calculated KIE for a specific nitrogen atom would strongly suggest that a bond to this atom is being formed or broken in the rate-determining step of the reaction. wikipedia.org

A key area where this is applied is in studying enzyme-catalyzed reactions. For example, the hydrolytic deamination of cytidine to uridine (B1682114), catalyzed by cytidine deaminase, is a fundamental biochemical reaction. Experimental studies have measured the ¹⁵N KIEs for this process to dissect its mechanism. nih.govacs.org

Key findings from experimental KIE studies on cytidine deamination, which QM calculations aim to reproduce and explain, include:

A primary ¹⁵N KIE for the exocyclic amino group of approximately 1.0109, indicating that the C-N bond cleavage is part of the rate-determining step. nih.govacs.org

An inverse ¹⁵N KIE at the N3 position of the pyrimidine (B1678525) ring (¹⁵(V/K) = 0.9879), consistent with the protonation and rehybridization of this nitrogen atom during the formation of a tetrahedral intermediate. nih.govacs.org

Mutant enzymes with reduced catalytic activity exhibit more pronounced ¹⁵N KIEs, as the chemical transformation becomes more rate-limiting. For instance, the His102Asn mutant shows a ¹⁵N KIE of 1.0158. nih.govacs.org

By modeling the reaction pathway, including the reactant, transition state, and intermediate structures, QM calculations can provide a detailed atomistic interpretation of these experimentally observed isotope effects, confirming the stepwise mechanism involving a tetrahedral intermediate and identifying ammonia (B1221849) elimination as a major rate-determining step. nih.govacs.org

Table 1: Experimentally Measured ¹⁵N Kinetic Isotope Effects (KIE) in the Deamination of Cytidine by Wild-Type E. coli Cytidine Deaminase.
Isotopically Labeled PositionObserved KIE (¹⁵(V/K))Mechanistic Interpretation
Exocyclic Amino Group (-NH₂)1.0109C-N bond cleavage is a component of the rate-determining step.
Pyrimidine Ring N-30.9879Protonation and sp² to sp³ rehybridization at N-3 in the transition state.

Molecular Dynamics Simulations of Labeled Biomolecules and Their Interactions

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. nih.gov For biomolecules like DNA and RNA, MD simulations provide detailed insights into their structural dynamics, conformational changes, and interactions with other molecules such as proteins or drugs. nih.govresearchgate.net

When Cytidine-15N3 is incorporated into an RNA or DNA strand, MD simulations can be used to investigate the effects of this isotopic substitution on the biomolecule's properties. The primary difference modeled in a classical MD simulation is the increased mass of the ¹⁵N atoms. While force fields, the empirical potential energy functions used in MD, are generally not re-parameterized for different isotopes, the change in mass directly affects the dynamics of the system according to Newton's laws of motion. nih.gov

Hydrogen Bonding: The vibrational dynamics of hydrogen bonds involving the labeled nitrogen atoms (e.g., in Watson-Crick base pairing with guanosine) could be slightly altered, potentially affecting the stability and lifetime of these bonds.

Local Flexibility: The root-mean-square fluctuations (RMSF) of atoms in and around the labeled nucleoside might show minor changes, reflecting an altered local flexibility of the nucleic acid backbone or the base itself.

Interaction Energies: In simulations of protein-RNA or protein-DNA complexes, the isotopic labeling could lead to very small differences in the calculated interaction energies, particularly for residues in direct contact with the labeled cytidine. nih.gov

While these effects are minor and may be difficult to distinguish from statistical noise in simulations, they are fundamentally present. nih.gov The primary utility of combining isotopic labeling with MD simulations lies in the synergy with experimental techniques like NMR spectroscopy. nih.gov MD simulations are frequently used to generate structural ensembles that are then refined against or validated by experimental data, such as Nuclear Overhauser Effects (NOEs) or residual dipolar couplings (RDCs) obtained from ¹⁵N-labeled samples. nih.govpnas.org This integrative approach provides a more accurate and dynamic picture of biomolecular structure than either method could achieve alone.

Table 2: Potential Subtle Effects of Cytidine-¹⁵N₃ Labeling Investigated by MD Simulations.
Biomolecular PropertyPotential Effect of ¹⁵N₃ LabelingSimulation Metric
Overall StructureNegligible change expectedRoot-Mean-Square Deviation (RMSD)
Local FlexibilityMinor alteration of atomic motionRoot-Mean-Square Fluctuation (RMSF)
H-Bond DynamicsSlight change in vibrational modes and lifetimesHydrogen bond analysis
Protein/Ligand InteractionsSubtle differences in binding energiesBinding free energy calculations (e.g., MM/GBSA)

Metabolic Network Modeling and Flux Distribution Analysis

Metabolic network modeling is a systems-level approach used to analyze the flow of metabolites, or flux, through the complex web of biochemical reactions within a cell. nih.gov Metabolic Flux Analysis (MFA), particularly using stable isotopes like ¹⁵N, is a powerful technique to quantify intracellular reaction rates that cannot be measured directly. nih.govbham.ac.uk Using a ¹⁵N-labeled precursor in cell culture allows researchers to trace the path of nitrogen atoms as they are incorporated into various biomolecules, including the pyrimidine ring of cytidine. biorxiv.org

The process involves several key steps:

Network Reconstruction: A stoichiometric model of the relevant metabolic pathways is constructed. For cytidine biosynthesis, this includes reactions from central carbon metabolism, amino acid metabolism, and the de novo and salvage pathways for pyrimidines. nih.gov

Isotope Labeling Experiment: Cells are cultured with a ¹⁵N-labeled substrate, such as [¹⁵N₂]-glutamine or [¹⁵N]-aspartate, which are key nitrogen donors for the pyrimidine ring. nih.govbiorxiv.org

Mass Spectrometry Analysis: After a period of growth, metabolites are extracted, and the mass isotopomer distributions (MIDs) of key intermediates (like UMP and CTP) and protein-bound amino acids are measured using mass spectrometry. The MIDs reveal the extent and pattern of ¹⁵N incorporation.

Flux Calculation: The experimental MIDs are used as constraints in a computational model. By tracking the atom transitions of ¹⁵N through the network, an optimization algorithm calculates the set of intracellular fluxes that best explains the observed labeling patterns. nih.gov

This approach, especially when combined with ¹³C tracers (¹³C¹⁵N-MFA), provides a comprehensive view of how carbon and nitrogen metabolism are coordinated to support nucleotide synthesis. nih.gov For pyrimidine biosynthesis, ¹⁵N-MFA can quantify the relative contributions of different nitrogen donors to the cytidine pool. The synthesis of the pyrimidine ring requires nitrogen atoms from both glutamine and aspartate. nih.gov

Table 3: Key Nitrogen-Donating Reactions in de novo Pyrimidine Biosynthesis Traceable by ¹⁵N-MFA.
Reaction StepEnzymeNitrogen DonorProduct
Carbamoyl phosphate (B84403) synthesisCarbamoyl phosphate synthetase II (CPS2)GlutamineCarbamoyl phosphate
Carbamoyl aspartate synthesisAspartate transcarbamylase (ATCase)AspartateCarbamoyl aspartate
CTP synthesisCTP synthetase (CTPS)GlutamineCytidine triphosphate (CTP)

By quantifying the fluxes through these pathways, researchers can understand how cells regulate nucleotide production under different conditions, such as rapid proliferation or in response to drugs that target these pathways. nih.govbiorxiv.org Studies have shown that different cell types may have distinct preferences for either de novo synthesis (using glutamine) or salvage pathways (using uridine), and ¹⁵N tracing is a key tool for uncovering these metabolic phenotypes. biorxiv.org

Advanced Methodological Development and Future Directions

Innovations in Isotopic Labeling Strategies for Complex Biomolecules

The precise incorporation of isotopic labels into complex biomolecules like RNA is fundamental for high-resolution structural and dynamic studies. Traditional methods often rely on uniform labeling, but recent innovations have focused on developing more refined, selective, and efficient strategies. mdpi.com These advanced methods are crucial for simplifying complex spectra and for probing specific sites within large molecular assemblies.

Chemo-enzymatic synthesis represents a powerful and flexible approach for producing specifically labeled nucleosides. mdpi.com This hybrid method combines the precision of chemical synthesis for creating labeled precursors with the efficiency of enzymatic reactions for the final assembly into nucleoside triphosphates (rNTPs). For instance, [3-¹⁵N]-cytidine can be synthesized from [3-¹⁵N]-uridine, which itself can be produced in a few steps. mdpi.com A key advantage is that the isotopic label, such as ¹⁵N from [¹⁵N]-NH₄Cl, can be introduced late in the synthesis pathway, which is often more cost-effective. mdpi.com Researchers have successfully used enzymatic methods to convert ribonucleoside 5′-monophosphates (rNMPs), isolated from organisms grown on ¹⁵N-sources, into the corresponding rNTPs for use in in vitro transcription. acs.org

Solid-phase phosphoramidite (B1245037) chemistry is another cornerstone of modern nucleic acid research, allowing for the site-specific incorporation of labeled nucleotides into synthetic RNA strands. mdpi.com Several groups have developed robust synthetic routes to produce ¹⁵N-labeled cytidine (B196190) phosphoramidites. For example, [3-¹⁵N]-cytidine phosphoramidite has been synthesized from 2′-O-tBDMS-[3-¹⁵N]-uridine in five steps with a 25% yield. mdpi.com These labeled phosphoramidites are critical for nuclear magnetic resonance (NMR) studies, as position-specific labeling can dramatically simplify the process of assigning resonances in an RNA spectrum. mdpi.com While in vitro transcription is effective for producing uniformly labeled RNA, chemical synthesis offers unparalleled control for creating specific labeling patterns, which is essential for studying larger and more complex RNA molecules. mdpi.commdpi.com

Table 1: Comparison of Labeling Strategies for Incorporating ¹⁵N-Cytidine

Labeling StrategyDescriptionKey AdvantagesReported Findings/Yields
In Vivo BiosynthesisOrganisms (e.g., E. coli) are grown in media containing a ¹⁵N source (e.g., ¹⁵N-ammonium sulfate). The RNA is then harvested and hydrolyzed to rNMPs, which are converted to rNTPs. mdpi.comCost-effective for uniform labeling of large quantities of RNA. sigmaaldrich.comEstablished method for producing uniformly ¹³C/¹⁵N-labeled rNMPs. mdpi.com
Chemo-Enzymatic SynthesisA hybrid approach combining chemical synthesis of labeled nucleobases or ribose with enzymatic phosphorylation to produce rNTPs. mdpi.comHigh flexibility for creating atom-specific labeling patterns. High purity of final rNTP products (>95%). mdpi.comConversion of [3-¹⁵N]-uridine to [3-¹⁵N]-cytidine with 81% yield in two steps has been reported. mdpi.com
Solid-Phase Chemical SynthesisUses labeled phosphoramidite building blocks to construct RNA oligonucleotides with position-specific labels. mdpi.comUnparalleled control for site-specific labeling, simplifying NMR spectra. mdpi.com Enables study of non-canonical base pairs. mdpi.comSynthesis of [3,NH₂-¹⁵N₂]-cytidine phosphoramidite achieved in 6 steps with 16% yield. mdpi.com

Coupling of Cytidine-15N3 with Emerging Analytical Platforms

The utility of this compound is fully realized when coupled with powerful analytical technologies capable of detecting isotopic differences. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary platforms benefiting from ¹⁵N labeling, enabling researchers to probe molecular structure, dynamics, and interactions with unprecedented detail.

In NMR spectroscopy, the incorporation of ¹⁵N labels, including in cytidine, is a widely used method to overcome inherent challenges such as narrow chemical shift dispersion and broad linewidths, which are particularly problematic for large RNA molecules. mdpi.com The introduction of the ¹⁵N isotope circumvents the line broadening caused by the quadrupole moment of the more abundant ¹⁴N isotope. nih.gov This allows for the use of heteronuclear NMR experiments (e.g., ¹H-¹⁵N HSQC) to resolve spectral overlap and assign resonances unambiguously. mdpi.comutoronto.ca Position-specific labeling with ¹⁵N-cytidine provides crucial information on canonical Watson-Crick and non-canonical base pairing in RNA structures. mdpi.com As structural biology moves toward analyzing increasingly large RNAs, driven in part by the rise of cryo-electron microscopy (cryo-EM), these advanced NMR techniques remain unique in their ability to probe RNA dynamics in solution on functionally relevant timescales. mdpi.com

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), has become an essential tool for the quantitative analysis of nucleosides in complex biological samples. nih.govtandfonline.com The high sensitivity of modern MS instruments makes them ideal for metabolomics and flux analysis studies. researchgate.net this compound serves as an ideal internal standard in these experiments. In stable isotope dilution methods, a known amount of the labeled compound (e.g., ¹⁵N₃-Cytidine) is added to a biological sample. nih.govnih.gov Because the labeled standard is chemically identical to its unlabeled counterpart but mass-shifted, it co-elutes during chromatography and co-ionizes during mass analysis, allowing for highly accurate quantification by comparing the signal intensities of the labeled and unlabeled species. mdpi.com This approach has been successfully used to quantify modified nucleosides like 5-methylcytidine (B43896) in cellular RNA, providing critical insights into the epitranscriptome. nih.gov

Table 2: Applications of this compound in Advanced Analytical Platforms

Analytical PlatformPrinciple of CouplingKey Research Applications
Nuclear Magnetic Resonance (NMR) Spectroscopy¹⁵N labeling overcomes spectral overlap and line broadening by enabling heteronuclear correlation experiments. mdpi.comacs.org It allows observation of nitrogen atoms involved in hydrogen bonding.- High-resolution structure determination of RNA. acs.org
  • Probing RNA dynamics in solution. mdpi.com
  • Unambiguous resonance assignment. mdpi.com
  • Characterizing non-canonical base pair interactions. mdpi.com
  • Mass Spectrometry (MS)Used as a stable isotope-labeled internal standard for accurate quantification via isotope dilution. The mass difference allows differentiation from the endogenous, unlabeled analyte. nih.gov- Quantitative metabolomics and metabolic flux analysis. researchgate.netmedchemexpress.com
  • Quantification of post-transcriptional RNA modifications (epitranscriptomics). nih.gov
  • Tracing metabolic pathways of nucleosides. otsuka.co.jp
  • Cryo-Electron Microscopy (Cryo-EM)While not directly detecting the isotope, NMR data from ¹⁵N-labeled samples provides complementary dynamic and solution-state structural information to refine and validate static cryo-EM models. mdpi.com- Hybrid structural biology approaches combining high-resolution static snapshots with solution dynamics. mdpi.com

    Emerging Paradigms in Systems Biology and Multi-Omics Research Utilizing Isotopic Tracers

    Systems biology seeks to understand the complex interactions within biological systems as a whole, rather than focusing on individual components. bioscipublisher.comnih.gov This holistic approach requires the integration of multiple layers of biological information, a strategy known as multi-omics (integrating genomics, transcriptomics, proteomics, metabolomics, etc.). azolifesciences.com Isotopic tracers like this compound are pivotal in this paradigm, acting as dynamic probes to map the flow of molecules through metabolic networks and connect different omics layers.

    One of the most powerful applications of isotopic tracers is in metabolic flux analysis, which measures the rates of metabolic reactions within a cell. medchemexpress.comotsuka.co.jp By introducing a ¹⁵N-labeled precursor like this compound into a biological system, researchers can trace the path of the nitrogen atoms as they are incorporated into downstream metabolites. researchgate.net Analysis by mass spectrometry reveals the distribution of the isotope throughout the metabolic network, providing a quantitative measure of pathway activity that cannot be obtained from static concentration measurements alone. researchgate.netotsuka.co.jp This approach allows scientists to distinguish between different metabolic routes that lead to the same product and to understand how these pathways are regulated under various conditions. otsuka.co.jp

    The integration of stable isotope tracing with multi-omics data provides a more complete picture of cellular function. For example, changes in the transcriptome (gene expression) can be correlated with changes in metabolic fluxes determined by ¹⁵N tracers. This allows researchers to link genetic regulation directly to metabolic output. Furthermore, in proteomics, stable isotope labeling by amino acids in cell culture (SILAC) is a common technique; similarly, ¹⁵N-labeled nucleosides contribute to the metabolomics component, helping to build comprehensive models of cellular processes. thermofisher.com As computational tools for analyzing large, heterogeneous datasets become more sophisticated, the use of isotopic tracers like this compound will be central to building predictive models of health and disease, fulfilling the ultimate goal of systems biology. bioscipublisher.comfrontiersin.org

    Table 3: Role of Isotopic Tracers in Multi-Omics and Systems Biology

    Omics FieldRole of Isotopic Tracers (e.g., this compound)Contribution to Systems Biology
    MetabolomicsEnables metabolic flux analysis by tracing the flow of labeled atoms through pathways. otsuka.co.jp Used as internal standards for accurate quantification of metabolites. nih.govProvides a dynamic view of the metabolic state, revealing pathway regulation and bottlenecks. researchgate.net
    TranscriptomicsWhile not directly used, tracer data is integrated with gene expression data to link transcriptional regulation to metabolic function.Creates a link between the genetic blueprint and the functional metabolic output of the cell. bioscipublisher.com
    ProteomicsComplements protein-level studies (like SILAC) by providing data on the metabolic environment that influences protein function and expression.Helps to build integrated models of gene-protein-metabolite interaction networks. nih.gov
    EpitranscriptomicsUsed as standards to quantify RNA modifications, revealing the dynamics of the "RNA epigenome." nih.govAdds a layer of regulatory information, showing how RNA modifications control cellular processes.

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.